2-Aminopyrimidine-4,6-dicarbonitrile
Description
Structure
3D Structure
Properties
CAS No. |
64376-15-4 |
|---|---|
Molecular Formula |
C6H3N5 |
Molecular Weight |
145.12 g/mol |
IUPAC Name |
2-aminopyrimidine-4,6-dicarbonitrile |
InChI |
InChI=1S/C6H3N5/c7-2-4-1-5(3-8)11-6(9)10-4/h1H,(H2,9,10,11) |
InChI Key |
MSASUKGLCUZDAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N=C1C#N)N)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Aminopyrimidine 4,6 Dicarbonitrile and Its Advanced Precursors
De Novo Synthesis Approaches to the 2-Aminopyrimidine-4,6-dicarbonitrile Ring System
De novo synthesis offers a direct approach to the this compound scaffold, often allowing for the introduction of desired functionalities in a single or few steps. Key strategies include condensation reactions and multi-component reactions.
One of the most common and effective methods for constructing the this compound ring system is through the condensation of a suitable three-carbon dicarbonitrile precursor with guanidine (B92328). Malononitrile (B47326) and its derivatives are frequently employed as the dicarbonitrile component in these reactions.
The reaction typically proceeds via a [3+3] cyclic condensation mechanism. For instance, the reaction of malononitrile dimer with amidines, catalyzed by a base like piperidine (B6355638) in a solvent such as DMF, leads to the formation of 6-aminopyrimidine compounds. mdpi.com This approach highlights the utility of dicarbonitrile precursors in building the pyrimidine (B1678525) core.
A general representation of this condensation is the reaction of an activated dicarbonitrile species with guanidine, leading to the formation of the desired 2-aminopyrimidine (B69317) ring with nitrile groups at positions 4 and 6. The reaction conditions, such as solvent, temperature, and catalyst, can be optimized to improve yields and purity.
Table 1: Examples of Condensation Reactions for Pyrimidine Synthesis
| Dicarbonitrile Precursor | Reagent | Catalyst/Conditions | Product | Reference |
| Malononitrile Dimer | Amidines | Piperidine/DMF | 6-Aminopyrimidine derivatives | mdpi.com |
| Substituted Malononitriles | Guanidine Hydrochloride | Base | 2-Amino-4,6-disubstituted-pyrimidine-5-carbonitriles | nih.gov |
| Malononitrile | Benzamidine Hydrochloride, Aldehyde | Magnetic Fe3O4 nanoparticles | Pyrimidine derivatives | growingscience.com |
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. acs.orgfigshare.com These reactions are particularly attractive for the synthesis of pyrimidine derivatives due to their atom economy and the ability to generate diverse libraries of compounds. acs.orgfigshare.com
A notable MCR for the synthesis of related 2-aminopyrimidine-5-carbonitrile (B129654) derivatives is the Biginelli-inspired three-component transformation. This reaction involves the condensation of an α-cyanoketone, a carboxaldehyde, and a guanidine derivative in a one-pot sequence. nih.gov This process includes a sequence of condensation, nucleophilic addition, cyclization, and spontaneous aromatization to yield the final pyrimidine product. nih.gov While this example leads to a 5-carbonitrile, similar MCR strategies can be envisioned and adapted for the synthesis of this compound by selecting appropriate starting materials.
Iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has also been reported as a sustainable method. acs.orgorganic-chemistry.org This reaction proceeds through a sequence of condensation and dehydrogenation steps. acs.orgorganic-chemistry.org
Table 2: Multi-Component Reactions for Pyrimidine Synthesis
| Components | Catalyst/Conditions | Product Type | Reference |
| α-Cyanoketones, Carboxaldehydes, Guanidines | One-pot sequence | 2-Amino-4,6-disubstituted-pyrimidine-5-carbonitriles | nih.gov |
| Amidines, Alcohols | Iridium-pincer complexes | Highly substituted pyrimidines | acs.orgorganic-chemistry.org |
| Ketones, Ammonium Acetate, N,N-dimethylformamide dimethyl acetal | NH4I, metal- and solvent-free | Substituted pyrimidines | organic-chemistry.org |
Functionalization and Derivatization Strategies on Pre-existing Pyrimidine Cores
An alternative to de novo synthesis is the modification of an already formed pyrimidine ring. This approach is useful when a suitable pyrimidine precursor is readily available.
The introduction of an amino group at the C2 position of a pyrimidine ring is a common transformation in medicinal chemistry. nih.govresearchgate.net This can be achieved through various methods, including nucleophilic aromatic substitution (SNAr) reactions on a suitable precursor. For example, a 2-chloropyrimidine (B141910) derivative can react with an amine source to introduce the amino group.
Copper-promoted dehydrosulfurative C-N cross-coupling of 3,4-dihydropyrimidin-1H-2-thione with amines provides an efficient route to 2-aryl(alkyl)aminopyrimidine derivatives. rsc.org This method involves concomitant aromatization to form the final product.
The introduction of nitrile groups at the 4 and 6 positions of a pyrimidine ring often involves the conversion of other functional groups. A common precursor for this transformation is a dihydroxypyrimidine, which can be converted to a dichloropyrimidine. The chloro groups can then be displaced by a cyanide source through a nucleophilic substitution reaction.
For instance, 2-amino-4,6-dihydroxypyrimidine (B16511) can be treated with a chlorinating agent like phosphorus oxychloride to yield 2-amino-4,6-dichloropyrimidine (B145751). nih.govgoogle.com This dichloro derivative can then serve as a key intermediate for the introduction of nitrile groups. The reaction of 2-amino-4,6-dichloropyrimidine with a cyanide salt, such as sodium or potassium cyanide, in a suitable solvent would lead to the formation of this compound.
Advanced Synthetic Techniques and Green Chemistry Considerations
Modern synthetic chemistry emphasizes the development of environmentally friendly and sustainable methods. rasayanjournal.co.inresearchgate.net In the context of this compound synthesis, several green chemistry approaches can be considered.
The use of microwave-assisted synthesis can significantly reduce reaction times and improve yields. researchgate.net Solvent-free reactions or the use of greener solvents like water or ionic liquids can minimize the environmental impact of the synthesis. rasayanjournal.co.inmdpi.com Catalytic methods, particularly those using recyclable catalysts, are also a key aspect of green chemistry, as they reduce waste and improve atom economy. rasayanjournal.co.in For example, the use of magnetic nanoparticles as a catalyst in a one-pot, three-component reaction for pyrimidine synthesis allows for easy separation and reuse of the catalyst. growingscience.com
Furthermore, multicomponent reactions are inherently green as they often proceed with high atom economy and reduce the number of synthetic steps and purification procedures. rasayanjournal.co.in The development of such sustainable methods for the synthesis of this compound and its derivatives is an active area of research.
Microwave-Assisted Synthesis Protocols for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the preparation of heterocyclic compounds, including pyrimidine derivatives. While a specific protocol for the direct microwave-assisted synthesis of this compound is not extensively detailed in the reviewed literature, the general principles have been successfully applied to structurally similar compounds. rsc.orgnanobioletters.com
For instance, the microwave-assisted synthesis of 2-amino-4,6-diarylpyrimidines has been achieved through a two-step process. This involves an initial aldol (B89426) condensation to form an intermediate chalcone, followed by a ring-closing condensation with guanidine hydrochloride. rsc.org This approach highlights the utility of microwave irradiation in facilitating the key bond-forming reactions required for the pyrimidine ring system.
Another relevant example is the microwave synthesis of various 2-aminopyrimidine derivatives, which demonstrates the advantages of reduced reaction times and solvent-free conditions, leading to high yields. nih.govnih.gov These studies suggest that a similar microwave-assisted approach could be viable for the synthesis of this compound, likely from precursors such as malononitrile and guanidine or their derivatives. The high polarity of the reactants would allow for efficient absorption of microwave energy, potentially leading to a rapid and efficient cyclocondensation reaction.
Table 1: Comparison of Microwave-Assisted Synthesis of Related Aminopyrimidine Derivatives
| Precursors | Product | Reaction Conditions | Yield (%) | Reference |
| Benzaldehydes, Acetophenones, Guanidine hydrochloride | 2-Amino-4,6-diarylpyrimidines | Microwave irradiation | Not specified | rsc.org |
| 2-Amino-4-chloro-pyrimidine, Substituted amines | 2-Amino-4-substituted-aminopyrimidines | Microwave, 120–140 °C, 15–30 min | Not specified | nih.gov |
| Chalcones, Guanidine nitrate | Aminopyrimidine compounds | Microwave irradiation | 33-56 | nanobioletters.com |
Note: This table is illustrative of the general conditions and yields for related compounds, as a specific protocol for this compound was not available in the searched literature.
Catalyst-Free and Solvent-Free Reaction Conditions in Synthesis
In the pursuit of greener and more sustainable chemical processes, catalyst-free and solvent-free reaction conditions have gained significant attention. These methods reduce environmental impact and simplify product purification. The synthesis of 2-aminopyrimidine derivatives has been successfully achieved under such conditions, indicating a promising avenue for the preparation of this compound.
One notable example is the fusion of 2-amino-4,6-dichloropyrimidine with various amines in the presence of triethylamine (B128534), without the use of any solvent or catalyst, to produce a range of 2-aminopyrimidine derivatives in good to excellent yields. mdpi.com This method relies on the inherent reactivity of the starting materials at elevated temperatures.
Furthermore, the multicomponent condensation of aromatic aldehydes, malononitrile, and primary amines has been developed under fusion conditions without any solvent or catalyst to synthesize 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives. researchgate.net While this yields a pyridine (B92270) rather than a pyrimidine core, the underlying principle of a solvent-free multicomponent reaction involving malononitrile is highly relevant. It suggests that a similar condensation involving guanidine instead of a primary amine could potentially lead to the desired this compound.
Table 2: Examples of Catalyst-Free and Solvent-Free Synthesis of Related Heterocycles
| Reactants | Product | Conditions | Yield | Reference |
| 2-Amino-4,6-dichloropyrimidine, Amines, Triethylamine | 2-Aminopyrimidine derivatives | Heating, 80-90 °C | Good to excellent | mdpi.com |
| Aromatic aldehydes, Malononitrile, Primary amines | 2-Amino-4-aryl-6-substituted pyridine-3,5-dicarbonitriles | Fusion (heating without solvent) | High | researchgate.net |
Note: This table provides examples of related syntheses, as a specific catalyst-free and solvent-free protocol for this compound was not explicitly found.
Regioselective Synthesis Strategies for Specific Isomers and Derivatives
Regioselectivity is a critical aspect of organic synthesis, particularly when multiple reactive sites are present in a molecule. In the context of this compound, regioselective strategies would be crucial for the precise placement of the two cyano groups at the C4 and C6 positions of the pyrimidine ring.
While the direct regioselective synthesis of this compound is not well-documented, studies on related pyrimidine systems offer valuable insights. For instance, the reaction of 2,4-dichloro-6-phenylpyrimidine (B1267630) with nucleophiles has been shown to be highly regioselective, favoring substitution at the C4 position. researchgate.net This selectivity is attributed to the electronic properties of the pyrimidine ring and the nature of the substituents.
Another approach to achieving regioselectivity is through the functionalization of a pre-existing pyrimidine core. For example, the conversion of 2-amino-4,6-dihydroxypyrimidine to 2-amino-4,6-dichloropyrimidine provides a versatile intermediate for subsequent nucleophilic substitution reactions. google.com The two chlorine atoms can then be selectively replaced to introduce different functional groups. A hypothetical regioselective synthesis of this compound could involve the selective cyanation of 2-amino-4,6-dichloropyrimidine. However, controlling the substitution to achieve the dicyanated product without side reactions would be a significant challenge.
The synthesis of pyrimidine-fused tetrahydropyridines and pyridines through a regioselective three-component reaction under microwave irradiation has also been demonstrated. nih.gov This highlights the potential of multicomponent reactions in controlling the regiochemical outcome of complex transformations. A carefully designed multicomponent reaction involving precursors that can provide the dicarbonitrile moiety could be a viable strategy for the regioselective synthesis of the target compound.
Chemical Reactivity and Transformation Studies of 2 Aminopyrimidine 4,6 Dicarbonitrile
Reactions Involving the Amino Group at Position 2
The amino group at the C-2 position of the pyrimidine (B1678525) ring is a key site for derivatization and for the construction of fused ring systems. Its nucleophilic character allows it to participate in a range of chemical reactions.
Amine-Based Derivatizations (e.g., Acylation, Alkylation)
The primary amino group of 2-aminopyrimidine (B69317) derivatives can undergo typical amine reactions such as acylation and alkylation. While specific studies on 2-aminopyrimidine-4,6-dicarbonitrile are limited, the reactivity can be inferred from related 2-aminopyrimidine systems.
Acylation: The acylation of 2-aminopyrimidines with acylating agents like acyl chlorides or anhydrides can lead to the formation of N-acyl derivatives. These reactions typically proceed under basic conditions to neutralize the acid byproduct. The presence of two strongly electron-withdrawing nitrile groups in this compound is expected to decrease the nucleophilicity of the amino group, potentially requiring more forcing reaction conditions for acylation to occur.
Alkylation: N-alkylation of 2-aminopyrimidines can also be achieved, though the reduced nucleophilicity of the amino group in the target molecule might present challenges. Studies on related 2-amino-4,6-diarylpyrimidine-5-carbonitriles have shown that N-alkylation can influence the biological activity of the resulting compounds. nih.gov For instance, N-methyl and N-ethyl derivatives have been synthesized to explore their structure-activity relationships. nih.gov
Formation of Fused Heterocyclic Systems (e.g., Imidazopyrimidines, Triazolopyrimidines, Pyridopyrimidines, Pyrimidopyrimidines)
The 2-amino group, often in concert with an adjacent functional group or through reaction with a bifunctional reagent, is instrumental in the synthesis of various fused heterocyclic systems. 2-Aminopyrimidines are widely used as precursors for the synthesis of imidazo[1,2-a]pyrimidines, triazolopyrimidines, pyridopyrimidines, and pyrimido[4,5-d]pyrimidines. nih.gov
Imidazopyrimidines: The synthesis of imidazo[1,2-a]pyrimidines often involves the reaction of a 2-aminopyrimidine with an α-haloketone. This reaction proceeds via an initial N-alkylation of the amino group, followed by an intramolecular cyclization.
Triazolopyrimidines: Triazolopyrimidines can be synthesized from 2-aminopyrimidines through various routes. One common method involves the reaction of a 2-hydrazinopyrimidine (B184050) intermediate with a one-carbon synthon. Alternatively, diazotization of the 2-amino group followed by reaction with an active methylene (B1212753) compound can also lead to the formation of a triazole ring fused to the pyrimidine core.
Pyridopyrimidines: The construction of the pyridopyrimidine skeleton can be achieved by reacting 2-aminopyrimidines with α,β-unsaturated carbonyl compounds or their equivalents. The reaction typically involves a Michael addition of the amino group, followed by cyclization and aromatization. The presence of the nitrile groups in this compound could influence the course of these reactions.
Pyrimidopyrimidines: The synthesis of pyrimido[4,5-d]pyrimidines can be accomplished by reacting 2-aminopyrimidines with reagents that can form the second pyrimidine ring. For example, reaction with formamide (B127407) or urea (B33335) can lead to the formation of the fused system.
Reactions Involving the Nitrile Groups at Positions 4 and 6
The two nitrile groups at the C-4 and C-6 positions are strong electron-withdrawing groups that significantly influence the reactivity of the pyrimidine ring. These groups themselves are susceptible to various chemical transformations.
Nucleophilic Additions to Nitriles
The carbon atom of a nitrile group is electrophilic and can be attacked by nucleophiles. This can lead to the formation of various functional groups. For instance, Grignard reagents can add to nitriles to form ketones after hydrolysis of the intermediate imine. The presence of two nitrile groups in this compound offers the potential for double addition or selective mono-addition depending on the reaction conditions and the nucleophile used. The electron-deficient nature of the pyrimidine ring in this compound would further enhance the electrophilicity of the nitrile carbons.
Cyclization Reactions Initiated by Nitrile Functionality
The nitrile groups can participate in cyclization reactions to form fused heterocyclic systems. For example, reaction with dinucleophiles can lead to the formation of a new ring fused to the pyrimidine core. The Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, could potentially be employed if a suitable tether is introduced between the 4 and 5 or 5 and 6 positions. Furthermore, the nitrile groups can act as precursors for amidines, which are valuable intermediates in the synthesis of various heterocycles. For example, amination of a malononitrile (B47326) dimer can lead to the formation of 6-aminopyrimidines. researchgate.net
Selective Transformations of Nitrile Groups (e.g., Reductions, Hydrolysis)
The selective transformation of one or both nitrile groups would provide access to a range of valuable derivatives.
Reductions: Nitriles can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH₄). libretexts.org The reduction of both nitrile groups in this compound would yield the corresponding bis(aminomethyl) derivative. Selective reduction of one nitrile group while leaving the other intact would be a synthetic challenge but could potentially be achieved through careful control of stoichiometry and reaction conditions or by using milder reducing agents.
Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions. libretexts.org The hydrolysis of both nitrile groups in this compound would produce the corresponding dicarboxylic acid. Partial hydrolysis to the mono-acid or to the corresponding amides would also be a potential transformation, providing further avenues for derivatization. The electron-withdrawing nature of the pyrimidine ring may facilitate the hydrolysis of the nitrile groups.
Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine Ring
The pyrimidine ring is an electron-deficient heterocycle, a characteristic that fundamentally dictates its susceptibility to substitution reactions. The two nitrogen atoms within the ring exert a strong electron-withdrawing inductive effect, reducing the electron density at the carbon atoms and making the system generally resistant to electrophilic attack while being activated for nucleophilic substitution.
Aromatic Nucleophilic Substitution (SNAr) on Halogenated Pyrimidine Precursors
Aromatic nucleophilic substitution (SNAr) is a principal reaction pathway for functionalizing electron-poor aromatic systems, including pyrimidines. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.pub For the synthesis and functionalization of molecules like this compound, SNAr reactions on halogenated precursors, such as 2-amino-4,6-dichloropyrimidine (B145751), are of paramount importance.
The chlorine atoms in 2-amino-4,6-dichloropyrimidine are activated towards nucleophilic displacement by the electron-withdrawing effects of the ring nitrogen atoms. This allows for substitution by a wide range of nucleophiles. Studies involving this precursor and various amines, conducted under solvent-free conditions with triethylamine (B128534) as a base, have yielded mono-substituted products, specifically 6-chloro-N4-substituted-2,4-pyrimidinediamines, in good to excellent yields. mdpi.com This demonstrates the feasibility of selective functionalization at the C4/C6 positions.
Further insights can be drawn from the analogous compound, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde. In this symmetric molecule, the pyrimidine ring is further activated by the electron-withdrawing carbaldehyde group at C5. Consequently, it readily undergoes SNAr amination reactions, where the ring nitrogens stabilize the anionic intermediate, enhancing reactivity. mdpi.com In systems containing different potential leaving groups, such as 6-alkoxy-4-chloro-5-nitropyrimidines, studies have shown that primary amines preferentially displace the chlorine atom over the alkoxy group, highlighting the superior leaving group ability of chloride in these activated systems. chemrxiv.org
| Nucleophile (Amine) | Product | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Chloroaniline | 6-Chloro-N4-(3-chlorophenyl)-2,4-pyrimidinediamine | 12 | 78 | mdpi.com |
| 2-Isopropylaniline | 6-Chloro-N4-(2-isopropylphenyl)-2,4-pyrimidinediamine | 10 | 78 | mdpi.com |
| Aniline | 6-Chloro-N4-phenyl-2,4-pyrimidinediamine | 12 | 85 | mdpi.com |
| 4-Fluoroaniline | 6-Chloro-N4-(4-fluorophenyl)-2,4-pyrimidinediamine | 10 | 82 | mdpi.com |
Investigation of Electrophilic Attack Patterns on the Pyrimidine Core
Electrophilic aromatic substitution is generally unfavorable for the pyrimidine ring due to its inherent electron-deficient character. researchgate.net For a reaction to occur, the ring typically requires the presence of strong electron-donating (activating) groups. researchgate.netresearchgate.net
In the case of this compound, the pyrimidine core is substituted with one strongly activating group (the C2-amino group) and two strongly deactivating groups (the C4 and C6 nitrile groups). The amino group, being a +M/+R donor, directs electrophiles to the ortho and para positions. The only available position for substitution is C5, which is para to the amino group. However, the powerful deactivating (-I, -M) effects of the two nitrile groups, compounded by the inductive withdrawal of the ring nitrogens, render the entire ring, including the C5 position, exceptionally electron-poor. libretexts.org This extreme deactivation makes an electrophilic attack at C5 highly improbable under conventional electrophilic substitution conditions. Any such transformation would likely necessitate exceptionally harsh reaction conditions, which may not be synthetically viable.
Transition Metal-Catalyzed Coupling Reactions (e.g., Cross-Coupling)
Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, offering a versatile strategy for modifying halogenated pyrimidine precursors.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is widely applied to pyrimidine systems. Research on 2,4-dichloropyrimidine (B19661) has established that cross-coupling with arylboronic acids occurs with high regioselectivity, favoring substitution at the C4 position. nih.govmdpi.com This selectivity can be extrapolated to 2-amino-4,6-dichloropyrimidine, allowing for the sequential and controlled introduction of aryl or heteroaryl groups.
| Boronic Acid | Catalyst | Base | Solvent | Product (Major) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 2-Chloro-4-phenylpyrimidine | 74 | mdpi.com |
| 4-Fluorophenylboronic acid | Pd(OAc)₂/dppf | K₃PO₄ | DME | 2-Chloro-4-(4-fluorophenyl)pyrimidine | 91 | nih.gov |
| 3-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 2-Chloro-4-(3-methylphenyl)pyrimidine | 75 | mdpi.com |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is effective for the alkynylation of halogenated pyrimidines, including 2-amino-4,6-dichloropyrimidine, providing a direct route to alkynyl-substituted pyrimidine derivatives. researchgate.net These products can serve as versatile intermediates for further synthetic elaborations.
Heck Coupling
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org This method is a powerful tool for the vinylation of heteroaryl halides. While specific examples involving this compound or its direct precursors are not extensively documented, the general applicability of the Heck reaction to a wide range of heterocyclic systems suggests its potential utility in functionalizing halogenated pyrimidine intermediates. libretexts.orgrsc.org
Palladium-Catalyzed Cyanation
A critical transformation for converting a halogenated precursor like 2-amino-4,6-dichloropyrimidine into the target molecule, this compound, is the substitution of chloro groups with nitrile groups. Palladium-catalyzed cyanation offers a robust and functional-group-tolerant method for this conversion. Modern protocols often employ less toxic cyanide sources, such as potassium ferrocyanide (K₄[Fe(CN)₆]), in combination with a palladium catalyst to efficiently convert aryl and heteroaryl chlorides to the corresponding nitriles. nih.govnih.govrsc.org This reaction represents the key final step in a potential synthetic route starting from the readily available dichloropyrimidine precursor.
Structural Elucidation and Advanced Characterization of 2 Aminopyrimidine 4,6 Dicarbonitrile
Spectroscopic Analysis for Structure Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR)
NMR spectroscopy is essential for mapping the carbon-hydrogen framework of a molecule.
¹H-NMR: A proton NMR spectrum would be expected to show distinct signals for the amino (-NH₂) protons and the single proton on the pyrimidine (B1678525) ring (H-5). The chemical shift (δ, in ppm) and multiplicity of these signals would confirm their electronic environment.
¹³C-NMR: A carbon NMR spectrum would reveal the chemical shifts for each unique carbon atom in the molecule, including the two nitrile carbons (-CN) and the three distinct carbons of the pyrimidine ring (C-2, C-4/C-6, and C-5).
While extensive NMR data exists for various 2-aminopyrimidine (B69317) derivatives, specific ¹H-NMR and ¹³C-NMR chemical shift tables for 2-Aminopyrimidine-4,6-dicarbonitrile could not be compiled from the search results. For instance, studies on 2,4-diaminopyrimidine-5-carbonitrile show characteristic peaks, but these are not transferable due to the different substituent pattern researchgate.net.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups by their characteristic vibrational frequencies. For this compound, the key absorptions would be:
N-H Stretching: The amino group (-NH₂) typically shows symmetric and asymmetric stretching vibrations in the range of 3300-3500 cm⁻¹.
C≡N Stretching: The nitrile group (-C≡N) exhibits a sharp, strong absorption band around 2200-2260 cm⁻¹.
Ring Vibrations: C=N and C=C stretching vibrations within the pyrimidine ring would appear in the 1400-1650 cm⁻¹ region.
Data for related compounds, such as 2-amino-4,6-dichloropyrimidine (B145751) and various nicotinonitriles, show these characteristic peaks, but the precise frequencies are highly dependent on the electronic effects of the substituents asianpubs.orgmdpi.com. No specific IR data table for this compound could be generated.
Mass Spectrometry (EI-MS, HREI-MS, GC-MS, LC-MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and formula.
Molecular Ion Peak (M⁺): The spectrum should display a clear molecular ion peak corresponding to the exact mass of the compound.
Fragmentation Pattern: Analysis of the fragmentation can help confirm the structure, for example, through the loss of HCN.
High-Resolution Mass Spectrometry (HRMS): This would provide the exact molecular formula of the compound.
While mass spectrometry is a standard characterization technique for aminopyrimidine derivatives, specific mass spectral data, including the molecular ion peak and fragmentation patterns for this compound, were not available in the search results nih.gov.
X-ray Crystallography Studies of this compound and its Derivatives
X-ray crystallography offers the definitive determination of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction for Absolute Structure Determination
A single-crystal X-ray diffraction study would provide the absolute structure of this compound. This analysis would yield precise data on:
Crystal System and Space Group: Defines the symmetry and arrangement of molecules in the crystal lattice.
Unit Cell Dimensions: Provides the parameters of the basic repeating unit of the crystal.
Atomic Coordinates: Gives the precise location of every atom in the molecule, confirming its connectivity and conformation.
No published crystal structure for the parent this compound was found in the search results. Crystal structures are available for derivatives like 2-amino-4,6-dimethoxypyrimidine, but the difference in substituents prevents direct comparison scienceopen.com.
Analysis of Intermolecular Interactions and Crystal Packing (Hydrogen Bonding Networks, π-π Stacking Interactions)
The crystal packing is governed by non-covalent intermolecular forces, which are crucial for understanding the material's properties.
Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, and the pyrimidine ring nitrogens and nitrile nitrogens can act as acceptors. This would likely lead to the formation of extensive hydrogen-bonding networks, often forming recognizable motifs like dimers researchgate.netresearchgate.net.
π-π Stacking: The aromatic pyrimidine rings are expected to engage in π-π stacking interactions, further stabilizing the crystal structure acs.org.
Detailed analyses of hydrogen bonding and π-π stacking have been performed on co-crystals of 2-aminopyrimidine derivatives, revealing common patterns such as the formation of R₂²(8) ring motifs scienceopen.comacs.org. However, a specific analysis of the crystal packing for this compound cannot be provided without its determined crystal structure.
Conformational Analysis in the Solid State and Polymorphism
A thorough investigation into the solid-state conformational analysis and potential polymorphism of this compound reveals a notable absence of publicly available crystallographic data. Extensive searches of chemical databases and the scientific literature did not yield any published single-crystal X-ray diffraction studies for this specific compound. Consequently, a detailed discussion of its solid-state conformation, including precise bond lengths, bond angles, and torsion angles, cannot be presented with experimental accuracy.
The lack of crystallographic data also precludes a definitive analysis of the intermolecular interactions, such as hydrogen bonding patterns and π-stacking, that govern the crystal packing of this compound. Such interactions are fundamental to understanding the supramolecular assembly in the solid state.
Furthermore, without experimental structural data, the exploration of polymorphism—the ability of a compound to exist in multiple crystalline forms—remains speculative. Polymorphs can exhibit distinct physical and chemical properties, and their study is crucial in fields such as pharmaceuticals and materials science. However, the identification and characterization of different polymorphic forms of this compound would necessitate crystallographic or solid-state spectroscopic studies, which are not currently available in the public domain.
While computational methods could theoretically be employed to predict the conformational preferences and potential crystal structures of this compound, such theoretical data would require experimental validation to be considered conclusive. In the absence of empirical research findings, a robust and scientifically validated discussion on the solid-state structure and polymorphism of this compound is not possible at this time.
Computational and Theoretical Investigations of 2 Aminopyrimidine 4,6 Dicarbonitrile
Quantum Chemical Studies (Density Functional Theory (DFT), ab initio (Hartree-Fock, MP2), Semi-Empirical Methods)
Quantum chemical methods are fundamental in predicting the molecular structure, stability, and reactivity of chemical compounds. For molecules like 2-Aminopyrimidine-4,6-dicarbonitrile, a combination of Density Functional Theory (DFT), ab initio, and semi-empirical methods would be employed to provide a detailed understanding of its electronic and geometric properties.
DFT, particularly with hybrid functionals like B3LYP, is a popular choice for studying pyrimidine (B1678525) derivatives due to its balance of computational cost and accuracy in predicting geometries and vibrational frequencies. researchgate.netresearchgate.net Ab initio methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) offer higher levels of theory for more accurate energy calculations, which are crucial for mapping energetic landscapes. researchgate.net Semi-empirical methods, while less accurate, can be useful for preliminary studies of larger systems or for providing initial geometries for higher-level optimizations.
The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to a minimum on the potential energy surface. For this compound, the pyrimidine ring is expected to be planar, a characteristic feature of this heterocyclic system. ijfans.org The amino (-NH2) and dicarbonitrile (-CN) groups are substituted at the 2, 4, and 6 positions of this ring.
Theoretical calculations on similar molecules, such as 2-amino-4,6-dichloropyrimidine (B145751), have been performed using MP2 and B3LYP methods with various basis sets to determine their optimum molecular geometries. researchgate.net These studies provide a foundation for predicting the bond lengths and angles in this compound. The presence of electronegative nitrogen atoms in the pyrimidine ring and the cyano groups will significantly influence the geometry.
The energetic landscape, explored through methods like potential energy surface scans, would reveal the rotational barriers of the amino group and any potential stable conformers. The planarity of the molecule is a key factor, with non-planar conformations of the amino group potentially leading to different energy states.
Table 1: Predicted Geometrical Parameters for this compound (Based on Analogous Structures)
| Parameter | Predicted Value (DFT/B3LYP) |
| C-N (ring) Bond Length | ~1.34 Å |
| C-C (ring) Bond Length | ~1.39 Å |
| C-C≡N Bond Length | ~1.43 Å |
| C≡N Bond Length | ~1.15 Å |
| C-NH2 Bond Length | ~1.36 Å |
| N-C-N (ring) Bond Angle | ~127° |
| C-C-C (ring) Bond Angle | ~116° |
| C-C-CN Bond Angle | ~122° |
Note: These are predicted values based on computational studies of similar pyrimidine derivatives and general principles of chemical bonding. Actual values would require specific calculations for this molecule.
The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive.
For aminopyrimidine derivatives, the HOMO is typically localized on the pyrimidine ring and the amino group, reflecting their electron-donating nature. The LUMO, conversely, is often distributed over the pyrimidine ring and any electron-withdrawing substituents. In this compound, the dicarbonitrile groups are strong electron-withdrawing groups, which would be expected to lower the energy of the LUMO and influence the HOMO-LUMO gap.
The charge distribution within the molecule can be analyzed through methods like Mulliken population analysis or by examining the Molecular Electrostatic Potential (MESP). The MESP map provides a visual representation of the charge distribution, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. For this compound, the nitrogen atoms of the pyrimidine ring and the cyano groups, as well as the amino group, are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack. The hydrogen atoms of the amino group and the carbon atoms of the ring will likely be regions of positive potential.
Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Characteristic |
| HOMO Energy | Relatively high, localized on the amino group and pyrimidine ring |
| LUMO Energy | Relatively low, influenced by the electron-withdrawing dicarbonitrile groups |
| HOMO-LUMO Gap | Moderate, suggesting a balance of stability and reactivity |
| Dipole Moment | Non-zero, due to the asymmetrical distribution of polar functional groups |
| MESP Negative Regions | Nitrogen atoms of the pyrimidine ring, cyano groups, and amino group |
| MESP Positive Regions | Hydrogen atoms of the amino group and carbon atoms of the pyrimidine ring |
Computational methods, particularly DFT, are highly effective in predicting vibrational spectra (infrared and Raman). By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which can then be compared with experimental data for validation. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or torsional motions.
For this compound, characteristic vibrational frequencies would include:
N-H stretching of the amino group, typically in the range of 3300-3500 cm⁻¹.
C≡N stretching of the nitrile groups, which gives a strong and sharp absorption band around 2220-2260 cm⁻¹.
C=N and C=C stretching vibrations of the pyrimidine ring, appearing in the 1400-1600 cm⁻¹ region.
N-H bending vibrations of the amino group, usually observed around 1600 cm⁻¹.
Studies on similar molecules like 2-amino-4,6-dihydroxypyrimidine (B16511) have utilized DFT calculations to assign vibrational bands observed in FTIR and FT-Raman spectra. researchgate.net A similar approach for this compound would provide a detailed understanding of its vibrational properties.
Molecular Dynamics Simulations to Understand Conformation and Intermolecular Interactions in Various Media
Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, intermolecular interactions, and the influence of the solvent environment.
For this compound, MD simulations could be used to:
Investigate the conformational flexibility of the amino group and its interaction with the solvent.
Study the nature of intermolecular interactions in the condensed phase, such as hydrogen bonding between the amino group of one molecule and the nitrogen atoms of the pyrimidine ring or cyano groups of another.
Analyze the solvation shell around the molecule in different solvents and understand how the solvent affects its conformation and electronic properties.
The pyrimidine core is a common scaffold in medicinal chemistry, and understanding its interactions with biological macromolecules is often a key research goal. rsc.orgnih.gov MD simulations can be employed to model the binding of this compound to a protein active site, providing insights into the binding mode and the key intermolecular interactions responsible for binding affinity.
Topological Analysis of Electron Density (Quantum Theory of Atoms in Molecules (QTAIM), Reduced Density Gradient (RDG), Natural Bond Orbital (NBO) Analysis) for Non-Covalent Interactions
The topological analysis of the electron density provides a deeper understanding of the chemical bonding and non-covalent interactions within a molecule.
The Quantum Theory of Atoms in Molecules (QTAIM) , developed by Richard Bader, analyzes the topology of the electron density to define atoms, bonds, and the nature of chemical interactions. nih.gov By locating bond critical points (BCPs) and analyzing the properties of the electron density at these points (such as the electron density itself and its Laplacian), one can characterize the strength and nature of both covalent and non-covalent bonds. orientjchem.org For this compound, QTAIM could be used to quantify the strength of the C-N, C-C, and C≡N bonds, as well as to identify and characterize any intramolecular hydrogen bonds.
Natural Bond Orbital (NBO) analysis provides a picture of the localized bonding orbitals and lone pairs within a molecule. orientjchem.org It allows for the investigation of charge transfer interactions (donor-acceptor interactions) between filled and empty orbitals. For this compound, NBO analysis could reveal hyperconjugative interactions that contribute to the stability of the molecule, such as the interaction between the lone pair of the amino nitrogen and the antibonding orbitals of the pyrimidine ring.
The Reduced Density Gradient (RDG) method is particularly useful for visualizing and characterizing weak non-covalent interactions, such as van der Waals forces and hydrogen bonds. It provides a graphical representation of these interactions in real space.
In Silico Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is an invaluable tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be located and characterized.
For this compound, in silico studies could be used to investigate various reactions, such as:
Nucleophilic substitution reactions: The pyrimidine ring can be susceptible to nucleophilic attack, and computational studies can help predict the regioselectivity of such reactions. mdpi.com
Reactions involving the cyano groups: The nitrile groups can undergo various transformations, such as hydrolysis or reduction, and the mechanisms of these reactions can be studied computationally.
Protonation/deprotonation equilibria: The basicity of the nitrogen atoms in the pyrimidine ring and the acidity of the amino group can be predicted by calculating the energies of the corresponding protonated and deprotonated species.
Transition state analysis, which involves locating the transition state structure and calculating the activation energy, is crucial for understanding the kinetics of a reaction. Methods like Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that a located transition state connects the desired reactants and products.
Predictive Modeling of Chemical Reactivity and Regioselectivity
Computational and theoretical chemistry offer powerful tools for predicting the chemical behavior of molecules, providing insights into their reactivity and the selectivity of their reactions. In the case of this compound, while specific experimental and computational studies on its reactivity are not extensively documented in publicly available literature, predictive modeling can be performed based on established theoretical principles and computational studies of analogous structures. Methodologies such as Density Functional Theory (DFT) are instrumental in elucidating the electronic structure and predicting the most probable sites for electrophilic and nucleophilic attack, thereby forecasting its regioselectivity in chemical transformations.
Theoretical investigations into similar heterocyclic compounds, such as substituted 2-amino-3,5-dicarbonitrile-6-thiopyridine derivatives, have demonstrated the utility of DFT methods (utilizing basis sets like B3LYP/6-31+G*) in calculating various reactivity descriptors. researchgate.net These descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), molecular electrostatic potential (MEP), and global reactivity indices, provide a quantitative framework for understanding and predicting chemical reactivity. researchgate.net
For this compound, a similar computational approach would be employed. The distribution of electron density, dictated by the interplay of the electron-donating amino group and the electron-withdrawing nitrile groups on the pyrimidine ring, is a key determinant of its reactivity.
Molecular Orbital Analysis
The frontier molecular orbitals, HOMO and LUMO, are central to predicting a molecule's reactivity. The HOMO indicates the region of the molecule most likely to donate electrons in a reaction with an electrophile, while the LUMO points to the area most susceptible to receiving electrons from a nucleophile.
For this compound, it is anticipated that the HOMO would be localized primarily on the electron-rich amino group and the pyrimidine ring, particularly the nitrogen atoms and the carbon atom bearing the amino group. This suggests that electrophilic attack would preferentially occur at these sites. Conversely, the LUMO is expected to be distributed over the electron-deficient regions of the molecule, namely the carbon atoms of the nitrile groups and the carbon atoms at positions 4 and 6 of the pyrimidine ring, which are bonded to the electron-withdrawing nitrile groups. This distribution would render these positions susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MEP)
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive electrostatic potential (colored blue) signify electron-poor areas that are attractive to nucleophiles.
In a hypothetical MEP map for this compound, the area around the amino group and the ring nitrogen atoms would exhibit a negative potential, marking them as likely sites for interaction with electrophiles. In contrast, the regions surrounding the hydrogen atoms of the amino group and the carbon atoms of the nitrile groups would display a positive potential, indicating them as probable sites for nucleophilic interaction.
Global Reactivity Descriptors
Global reactivity descriptors, derived from the energies of the HOMO and LUMO, offer a quantitative measure of a molecule's stability and reactivity. These descriptors include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω).
| Descriptor | Formula | Interpretation |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape from the system. |
| Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |
| Softness (S) | S = 1 / η | The reciprocal of hardness, indicating the ease of charge transfer. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the ability of a molecule to accept electrons. |
This table presents the theoretical framework for calculating global reactivity descriptors. The actual values for this compound would require specific DFT calculations.
Regioselectivity in Reactions
The combination of molecular orbital analysis and MEP maps allows for the prediction of regioselectivity in various chemical reactions.
Electrophilic Substitution: Electrophiles are expected to preferentially attack the amino group or the nitrogen atoms within the pyrimidine ring, due to their higher electron density.
Nucleophilic Substitution: Nucleophilic attack is most likely to occur at the carbon atoms of the nitrile groups or the carbon atoms at positions 4 and 6 of the pyrimidine ring. The nitrile groups are strong electron-withdrawing groups, making the attached carbon atoms highly electrophilic. Computational studies on related pyrimidine systems, such as 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, have shown that nucleophilic aromatic substitution (SNAr) reactions are a key pathway for functionalization. mdpi.comresearchgate.net
Advanced Applications and Functional Exploration of 2 Aminopyrimidine 4,6 Dicarbonitrile Derivatives in Chemical Synthesis
Role as Key Building Blocks (Synthons) in Complex Organic Synthesis
The strategic placement of amino and cyano groups on the pyrimidine (B1678525) ring makes 2-aminopyrimidine-4,6-dicarbonitrile a valuable synthon for constructing diverse molecular frameworks. The electron-withdrawing nature of the two nitrile groups activates the pyrimidine core, influencing its reactivity in various chemical transformations.
Derivatives of 2-aminopyrimidine (B69317) serve as fundamental starting materials for the synthesis of fused heterocyclic systems, such as imidazopyrimidines, triazolopyrimidines, and pyridopyrimidines. nih.gov The amino and cyano functionalities of this compound offer multiple reaction pathways for cyclization and condensation reactions, leading to the formation of polycyclic structures.
For instance, the general reactivity of aminopyrimidines can be harnessed to build precursors for various N-heterocyclic systems. researchgate.netmdpi.com A common strategy involves the reaction of a substituted pyrimidine with other bifunctional molecules to yield fused rings. In the context of this compound, the nitrile groups can undergo hydrolysis, reduction, or cycloaddition reactions. The adjacent amino group can participate in intramolecular cyclizations, leading to the formation of pyrimido-fused heterocycles. One established method for creating fused systems involves the thermal or photochemical cyclization of 5-aryl-6-azidopyrimidines, which are accessible from corresponding aminopyrimidine precursors. Another approach is the Negishi cross-coupling of organozinc pyrimidine reagents with (het)aryl halides to create aryl-pyrimidines, which can then be cyclized to form polycyclic fused systems like 7-deazapurines. nih.gov The dicarbonitrile derivative provides a scaffold where these transformations can lead to highly functionalized, complex heterocyclic products.
The synthesis of 2-aminopyrimidine derivatives through multi-component reactions is a powerful method for generating libraries of polyfunctionalized small molecules. nih.gov A Biginelli-inspired three-component reaction, for example, can assemble 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles from α-cyanoketones, carboxaldehydes, and guanidines. nih.gov This process involves a sequence of condensation, nucleophilic addition, cyclization, and subsequent aromatization. nih.gov
Adapting this methodology, this compound itself can be seen as a product of the condensation of guanidine (B92328) with a malononitrile (B47326) derivative. Its structure is primed for further functionalization. The nitrile groups can be converted into a variety of other functional groups, including carboxylic acids, amides, or tetrazoles, each imparting different chemical properties to the molecule. The amino group can be acylated, alkylated, or used as a handle for further synthetic modifications. This multi-faceted reactivity allows chemists to use the this compound core to systematically build a diverse range of small molecules with tailored functionalities for various applications.
Development of Materials with Tailored Functional Properties
The delocalized π-electron system of the pyrimidine ring, combined with the electron-donating amino group and electron-withdrawing nitrile groups, gives rise to unique electronic and photophysical properties in derivatives of this compound.
Many 2-aminopyridine and 2-aminopyrimidine derivatives are known to be fluorescent. nih.govsciforum.netmdpi.com While 2-chloropyrimidine (B141910) is non-fluorescent, its reaction with aliphatic amines can produce fluorescent compounds. nih.gov This suggests that the amino group is crucial for the emissive properties of these heterocycles. For instance, 2-alkylaminopyrimidines exhibit their highest fluorescence intensity in polar protic solvents like methanol and ethanol, which is attributed to the formation of stable hydrogen-bonded complexes with the solvent. nih.gov
Derivatives of 2-aminopyridine-3,5-dicarbonitrile have been shown to exhibit solid-state fluorescence in the violet or blue region of the spectrum, with emission maxima typically observed between 400 and 460 nm. researchgate.net The photophysical properties of these molecules are sensitive to their chemical environment, a phenomenon known as solvatochromism. nih.govnih.govresearchgate.net Studies on related 2-amino-4,6-diphenylnicotinonitriles have shown that the emission spectra can be influenced by solvent polarity, with dipole moment changes leading to red shifts in more polar solvents like DMSO. mdpi.com This sensitivity to the local environment makes these compounds promising candidates for use as fluorescent probes and sensors.
Table 1: Photophysical Data of Selected 2-Aminopyridine/Pyrimidine Derivatives in Different Solvents
| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Reference |
| 2-N-Methylaminopyrimidine | Methanol | 282 | 377 | nih.gov |
| 2-N-Ethylaminopyrimidine | Methanol | 286 | 375 | nih.gov |
| 2-N-Piperidinopyrimidine | Ethanol | 360 | 403 | nih.gov |
| 2-N-Piperidinopyrimidine | Chloroform | 356 | 392 | nih.gov |
| 2-Amino-4,6-diphenylnicotinonitrile | Dichloromethane | 308 | 416 | mdpi.com |
| 2-Amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile | Dichloromethane | 315 | 411 | mdpi.com |
The electrochemical behavior of nitrogen-containing heterocycles is of significant interest for applications in energy storage, redox-active materials, and catalysis. mdpi.com Pyridine (B92270) derivatives can undergo irreversible redox processes. mdpi.com The reduction potentials are influenced by the nature of the substituents on the ring; electron-donating groups tend to decrease the cathodic peak potential, while electron-withdrawing groups increase it. mdpi.com
In this compound, the presence of two strong electron-withdrawing nitrile groups is expected to significantly impact its redox properties, making it more susceptible to reduction compared to unsubstituted aminopyrimidines. The amino group, being an electron-donating substituent, would have an opposing effect. This electronic push-pull system can be fine-tuned through chemical modification to control the redox potentials. Computational studies on related systems, such as carbene and pyridine ligands in ruthenium photoredox catalysts, highlight that the ability of a ligand to stabilize additional electrons in its π-system is crucial for its redox activity. mdpi.com The dicarbonitrile framework is poised to offer such stabilization, suggesting potential applications in the design of novel redox-active molecules and materials.
Coordination Chemistry: this compound as a Ligand
Amino-containing heterocyclic N-donor ligands are versatile in coordination chemistry due to multiple potential binding sites. sciencenet.cn 2-Aminopyrimidine derivatives can coordinate to metal ions through one of the ring nitrogen atoms or the exocyclic amino group, acting in either a chelating or bridging fashion. sciencenet.cn The specific coordination mode is influenced by factors such as the metal ion, other ligands present, and the substitution pattern on the pyrimidine ring.
In the case of this compound, there are several potential coordination sites:
Pyrimidine Ring Nitrogens: The two nitrogen atoms within the pyrimidine ring are common coordination sites for metal ions.
Exocyclic Amino Group: The amino group can also directly bind to a metal center, although in some complexes with related ligands like 5,5'-diamino-2,2'-bipyridine, the amino group participates in hydrogen bonding rather than direct metal coordination. cmu.edu
Nitrile Groups: The nitrogen atoms of the nitrile groups can also act as donor sites, potentially leading to the formation of bridging polynuclear complexes or metal-organic frameworks.
Studies on related ligands such as 2-amino-4,6-dimethylpyrimidine have shown the formation of stable complexes with a range of transition metals including Mn(II), Co(II), and Cu(II), typically resulting in octahedral or tetrahedral geometries. mdpi.com The stoichiometry of such complexes is often 1:2 (metal:ligand). researchgate.net The versatile binding capabilities of this compound make it a promising candidate for constructing coordination polymers and discrete metal complexes with interesting structural and functional properties.
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes incorporating pyrimidine-based ligands, such as derivatives of 2-aminopyrimidine, is a burgeoning area of coordination chemistry. These complexes are typically synthesized by reacting a metal salt with the pyrimidine ligand in a suitable solvent. The resulting structures are then elucidated using a variety of analytical techniques, including single-crystal X-ray diffraction, infrared (IR) and electronic (UV-Vis) spectroscopies, elemental analysis, and magnetic susceptibility measurements.
For instance, the reaction of metal(II) salts like MnCl₂·4H₂O, CoCl₂·6H₂O, CuCl₂·2H₂O, CrCl₃·6H₂O, and PdCl₂ with 2-amino-4,6-dimethylpyrimidine (ADMPY) and a Schiff base co-ligand results in the formation of new mineral complexes. mdpi.com These complexes are generally air-stable and soluble in solvents like dimethylformamide (DMF) and dimethylsulphoxide (DMSO). mdpi.com Similarly, metal(II) complexes of 4-amino-2,6-dichloropyrimidine have been synthesized with metals such as Mn, Fe, Co, Ni, Cu, and Zn. researchgate.net
In the absence of single-crystal data, spectroscopic and magnetic studies provide valuable insights. The infrared spectra of these complexes show characteristic bands that confirm the coordination of the ligand to the metal ion. New bands, not present in the free ligand, typically appear in the low-frequency region of the spectra, corresponding to the M-N and M-O stretching vibrations. mdpi.com For example, in complexes of 4-amino-2,6-dichloropyrimidine, the ligand coordinates to the metal ions through the nitrogen atoms of the pyrimidine ring and the amino group. researchgate.net
Electronic spectra and magnetic moment measurements help in determining the geometry of the complexes. Based on these data, octahedral geometries have been proposed for Cr(III), Fe(II), and Ni(II) complexes, while tetrahedral or square-planar geometries are common for Mn(II), Co(II), Cu(II), and Zn(II) complexes. mdpi.comresearchgate.net For example, a Co(II) complex with a Schiff base derived from aminopyrene was determined to have a tetrahedral geometry based on its electronic spectrum and a magnetic moment value of 4.16 B.M. nih.gov
The table below summarizes the structural data for a selection of metal complexes with aminopyrimidine derivatives.
| Complex | Metal Ion | Geometry | Crystal System | Reference |
| [Cu(C₃H₂O₄)₂(PF₆)] with 2-aminopyrimidine | Cu(II) | Distorted Square-Pyramidal | - | nih.govacs.org |
| Mn(II)-ADMPY-Schiff base complex | Mn(II) | Octahedral | Monoclinic | mdpi.com |
| Co(II)-ADMPY-Schiff base complex | Co(II) | Octahedral | Tetragonal | mdpi.com |
| Cu(II)-ADMPY-Schiff base complex | Cu(II) | Octahedral | Triclinic | mdpi.com |
| Cr(III)-ADMPY-Schiff base complex | Cr(III) | Octahedral | Triclinic | mdpi.com |
| Pd(II)-ADMPY-Schiff base complex | Pd(II) | Tetrahedral | Tetragonal | mdpi.com |
| Fe(II) complex with 4-amino-2,6-dichloropyrimidine | Fe(II) | 6-coordinate Octahedral | - | researchgate.net |
| Ni(II) complex with 4-amino-2,6-dichloropyrimidine | Ni(II) | 6-coordinate Octahedral | - | researchgate.net |
| Mn(II) complex with 4-amino-2,6-dichloropyrimidine | Mn(II) | 4-coordinate Square-planar/Tetrahedral | - | researchgate.net |
| Co(II) complex with 4-amino-2,6-dichloropyrimidine | Co(II) | 4-coordinate Square-planar/Tetrahedral | - | researchgate.net |
| Cu(II) complex with 4-amino-2,6-dichloropyrimidine | Cu(II) | 4-coordinate Square-planar/Tetrahedral | - | researchgate.net |
| Zn(II) complex with 4-amino-2,6-dichloropyrimidine | Zn(II) | 4-coordinate Square-planar/Tetrahedral | - | researchgate.net |
Data table generated based on research findings.
Investigation of Ligand-Metal Interaction Modes and Stoichiometries
The interaction between aminopyrimidine ligands and metal ions is governed by the donor atoms present on the ligand and the coordination preferences of the metal. The pyrimidine ring itself has nitrogen atoms that can act as coordination sites. Additionally, the amino group and any other substituents on the ring can participate in bonding.
In many cases, the aminopyrimidine derivative acts as a bidentate ligand, coordinating to the metal ion through one of the ring nitrogen atoms and the nitrogen atom of the amino group. This is observed in the metal(II) complexes of 4-amino-2,6-dichloropyrimidine. researchgate.net In other instances, the ligand can be monodentate or act as a bridging ligand connecting two or more metal centers. For complexes of 6-amino-4-hydroxy-2-thiopyrimidine, the ligand behaves as a mononegative bidentate ligand, coordinating through the thione sulfur atom and a deprotonated cyclic nitrogen atom. researchgate.net
The stoichiometry of the resulting complexes, which describes the ratio of metal ions to ligands, can vary. The most common stoichiometries are 1:1 and 1:2 (metal:ligand). researchgate.net For example, metal mixed-bonding complexes with 2-amino-4,6-dimethylpyrimidine (ADMPY) and a Schiff's base co-ligand were prepared in a 1:1:1 ratio (M:L1:L2). mdpi.com Potentiometric studies on complexes of 4-amino-6-hydroxy-2-mercapto pyrimidine (AHMP) with Zn(II) and Cd(II) ions showed the formation of both 1:1 and 1:2 complexes. researchgate.net The stoichiometry can be influenced by factors such as the nature of the metal ion, the ligand, the reaction conditions, and the presence of other coordinating species.
The stability of these complexes is also an important aspect of their interaction. Stability constants, determined through techniques like potentiometry, provide a quantitative measure of the strength of the ligand-metal bond. For Zn(II) and Cd(II) complexes with AHMP, the formation constants were determined, and the effect of temperature on these constants was studied to calculate thermodynamic parameters. researchgate.net
Noncovalent interactions, such as hydrogen bonding and π-π stacking, also play a significant role in stabilizing the crystal structures of these metal complexes. acs.org In a Cu(II) complex with 2-aminopyrimidine, the structure is stabilized by N–H···O, N–H···N, N–H···F, C–H···F, and C–H···O hydrogen bonds, as well as π–π stacking, anion···π, and carbonyl···π interactions. acs.org
The table below provides a summary of the stoichiometries and interaction modes for several aminopyrimidine-metal complexes.
| Ligand | Metal Ion(s) | Stoichiometry (Metal:Ligand) | Interaction/Coordination Mode | Reference |
| 4-amino-6-hydroxy-2-mercapto pyrimidine | Zn(II), Cd(II) | 1:1 and 1:2 | Bonded through the sulfur atom. | researchgate.net |
| 4-amino-6-hydroxy-2-mercapto pyrimidine | Phenylmercury(II) | 1:1 | Bonded through the sulfur atom. | researchgate.net |
| 2-amino-4,6-dimethylpyrimidine | Mn(II), Co(II), Cu(II), Cr(III), Pd(II) | 1:1 (with a co-ligand) | Coordinated via a nitrogen atom of the amino group. | mdpi.com |
| 4-amino-2,6-dichloropyrimidine | Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II) | 1:2 | Coordination through the nitrogen atoms of the pyrimidine ring and the amino group. | researchgate.net |
| 6-amino-4-hydroxy-2-thiopyrimidine | Zn(II), Pd(II), Ag(I) | - | Mononegative bidentate ligand, coordinating through the thione S and a deprotonated cyclic nitrogen atom. | researchgate.net |
Data table generated based on research findings.
Future Directions and Emerging Research Avenues for 2 Aminopyrimidine 4,6 Dicarbonitrile
Exploration of Novel and Highly Efficient Synthetic Routes
Currently, there are no specific, high-yield synthetic routes documented for 2-Aminopyrimidine-4,6-dicarbonitrile in the scientific literature. Research on analogous compounds, such as 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles, often employs multi-component reactions. For instance, a Biginelli-inspired three-component reaction involving α-cyanoketones, carboxaldehydes, and guanidines has proven effective for synthesizing a library of related compounds. nih.gov Future research on this compound would likely need to adapt or develop novel multi-component strategies, potentially utilizing malononitrile (B47326) or its derivatives as key starting materials.
Discovery of Undiscovered Reactivity Pathways and Functionalizations
The reactivity of the cyano groups at the 4 and 6 positions of this compound remains uncharacterized. Studies on related halo-pyrimidines, such as 2-amino-4,6-dichloropyrimidine (B145751), demonstrate that these positions are susceptible to nucleophilic aromatic substitution (SNAr) reactions. mdpi.com This suggests that the dicarbonitrile analogue could potentially undergo reactions where the nitrile groups are either displaced by nucleophiles or transformed into other functional groups like amides, carboxylic acids, or tetrazoles. Exploration of such pathways could yield a diverse range of new derivatives with potentially interesting biological or material properties.
Integration with Advanced Computational Methodologies for Rational Design
Computational studies are instrumental in the rational design of novel pyrimidine (B1678525) derivatives. For instance, free energy perturbation (FEP) simulations have been used to understand the structure-activity relationships of 2-amino-4,6-diarylpyrimidine-5-carbonitriles as receptor antagonists. nih.gov Should research into this compound commence, computational methods such as Density Functional Theory (DFT) could be employed to predict its electronic properties, reactivity, and potential as a ligand for biological targets or as a building block in materials. These in silico studies would guide synthetic efforts and help in the rational design of new functional molecules.
Application in Automated Synthesis and High-Throughput Experimentation (HTE)
The amenability of multicomponent reactions to automated synthesis and high-throughput experimentation (HTE) has been demonstrated for various heterocyclic compounds. The synthesis of large libraries of 2-aminopyrimidine (B69317) derivatives has been achieved, allowing for rapid screening for biological activity. nih.gov Once a reliable synthetic route for this compound is established, it could be integrated into automated synthesis platforms. This would enable the rapid generation of a library of derivatives for HTE, accelerating the discovery of new compounds with desired properties.
Synergistic Research with Materials Science and Supramolecular Chemistry
The field of supramolecular chemistry has seen the use of aminopyrimidine scaffolds in the construction of complex architectures through hydrogen bonding and other non-covalent interactions. The nitrile groups in this compound could act as hydrogen bond acceptors or participate in coordination with metal ions, making it a potentially valuable tecton for crystal engineering and the design of functional materials such as metal-organic frameworks (MOFs) or liquid crystals. Future research could explore the self-assembly properties of this molecule and its potential applications in materials science.
Q & A
Q. What are the optimized synthetic routes for 2-aminopyrimidine-4,6-dicarbonitrile, and how do reaction conditions influence yield?
Q. How can crystallographic and spectroscopic methods resolve structural ambiguities in 2-aminopyrimidine derivatives?
Methodological Answer:
- X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for structure refinement. Hydrogen bonding networks (N–H···N) stabilize crystal packing, with bond lengths ~2.23–2.50 Å and angles ~145–171° .
- Spectroscopy:
- NMR: ¹³C NMR distinguishes nitrile carbons (~110–120 ppm) and pyrimidine ring carbons (~150–160 ppm).
- IR: Nitrile stretches appear at ~2200 cm⁻¹, while NH₂ vibrations occur at ~3300–3400 cm⁻¹ .
Data Contradictions: Discrepancies in bond angles may arise from polymorphism or solvent inclusion during crystallization .
Q. What are the key challenges in scaling up lab-scale syntheses of this compound?
Methodological Answer:
- Intermediate Stability: Nitrile groups are prone to hydrolysis under acidic/alkaline conditions. Use anhydrous solvents and inert atmospheres .
- Catalyst Recovery: Magnetic nanoparticles (e.g., Fe₃O₄@SiO₂) enable catalyst reuse via external magnetic fields, reducing costs .
- Purification: Scale-up of silica gel chromatography is impractical; switch to fractional crystallization or aqueous washes .
Advanced Research Questions
Q. How do electronic properties of this compound influence its charge-transfer behavior in supramolecular systems?
Methodological Answer:
- DFT Studies: Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electron-deficient behavior. The dicyanopyrimidine core acts as an electron acceptor, facilitating intramolecular charge transfer (ICT) in push-pull systems .
- Electrochemical Analysis: Cyclic voltammetry reveals reduction potentials near −1.5 V (vs. Ag/AgCl), confirming strong electron-withdrawing character . Example: Fusion with porphyrins enhances ICT, quenches fluorescence, and enables anion sensing via spectroelectrochemical shifts .
Q. What mechanistic insights explain regioselectivity in multicomponent reactions involving this compound?
Methodological Answer:
- Kinetic vs. Thermodynamic Control: In reactions with aldehydes and malononitrile, the amino group directs nucleophilic attack to the 4-position due to lower activation energy .
- Intermediate Trapping: ESI-MS identifies imine intermediates (e.g., Schiff bases), supporting a stepwise mechanism over concerted pathways . Case Study: Fe₃O₄@SiO₂-catalyzed synthesis of 4H-pyrano[2,3-b]pyridine-3,6-dicarbonitrile derivatives proceeds via Knoevenagel condensation followed by cyclization .
Q. Can this compound derivatives act as dual-functionality ligands in catalytic or biological systems?
Methodological Answer:
- Catalytic Ligands: The nitrile and amino groups coordinate transition metals (e.g., Cu²⁺), enabling applications in C–N coupling reactions. Stability is pH-dependent, with optimal activity at neutral conditions .
- Biological Targets: Derivatives inhibit monoamine oxidase (MAO) via π-π stacking with flavin cofactors. SAR studies show substituents at the 4-position enhance binding affinity (IC₅₀ ~10 µM) .
Data Contradictions and Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
